

2-Ethoxy-6-fluorobenzonitrile chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethoxy-6-fluorobenzonitrile**

Cat. No.: **B050957**

[Get Quote](#)

An In-depth Technical Guide to **2-Ethoxy-6-fluorobenzonitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characteristics of **2-Ethoxy-6-fluorobenzonitrile**. This fluorinated aromatic compound serves as a key building block in medicinal chemistry and materials science, making a thorough understanding of its properties essential for its application in advanced synthesis.

Chemical Structure and Identifiers

2-Ethoxy-6-fluorobenzonitrile is a substituted benzonitrile featuring an ethoxy group at the C2 position, a fluorine atom at the C6 position, and a nitrile group at the C1 position of the benzene ring.^{[1][2]} This substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis.^[1]

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-Ethoxy-6-fluorobenzonitrile[2]
Synonyms	6-fluoro-2-ethoxybenzonitrile, Benzonitrile, 2-ethoxy-6-fluoro-[2]
CAS Number	119584-73-5[1][2][3]
Molecular Formula	C ₉ H ₈ FNO[1][2][3]
SMILES	N#CC1=C(F)C=CC=C1OCC[4]
InChI Key	HVAKERNNUWAPZOR-UHFFFAOYSA-N[1]

Physicochemical Properties

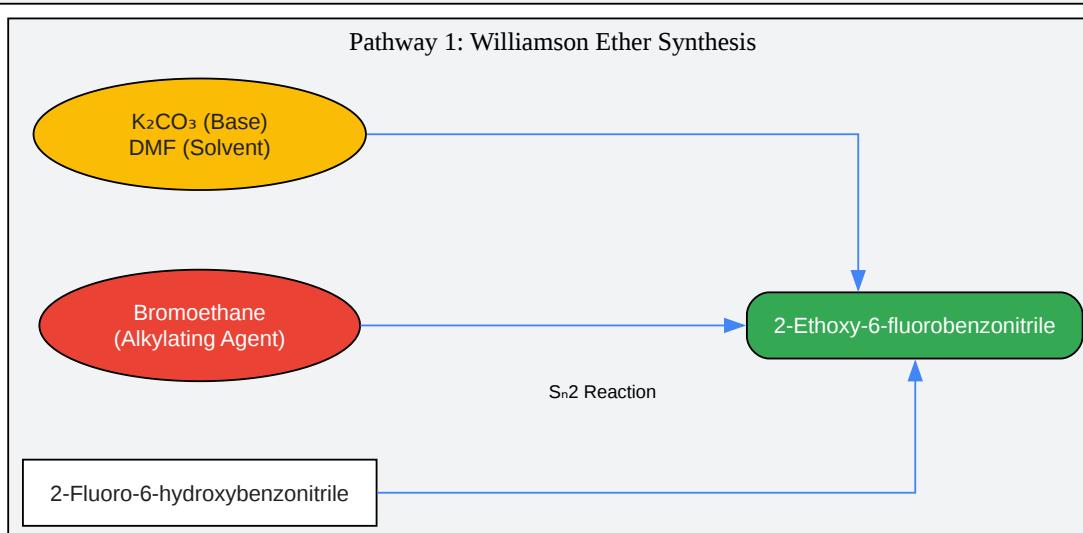
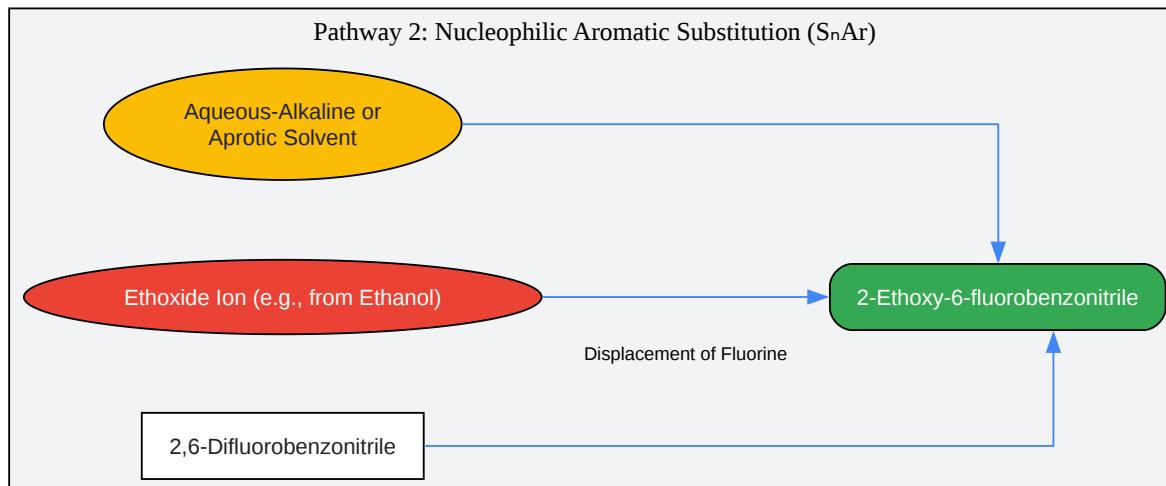


The physical and chemical properties of **2-Ethoxy-6-fluorobenzonitrile** are summarized below. The presence of the polar cyano group and the fluorine atom, combined with the nonpolar ethoxy group, results in its characteristic melting point and boiling point.

Table 2: Physicochemical Data

Property	Value
Molecular Weight	165.16 g/mol [1][2]
Appearance	Solid[1]
Melting Point	47-49 °C[1][2]
Boiling Point	~249 °C[1][2]
Density	1.14 g/cm ³ [2]
Flash Point	~104 °C[1][2]
Storage	Sealed in a dry place at room temperature.[2][4]

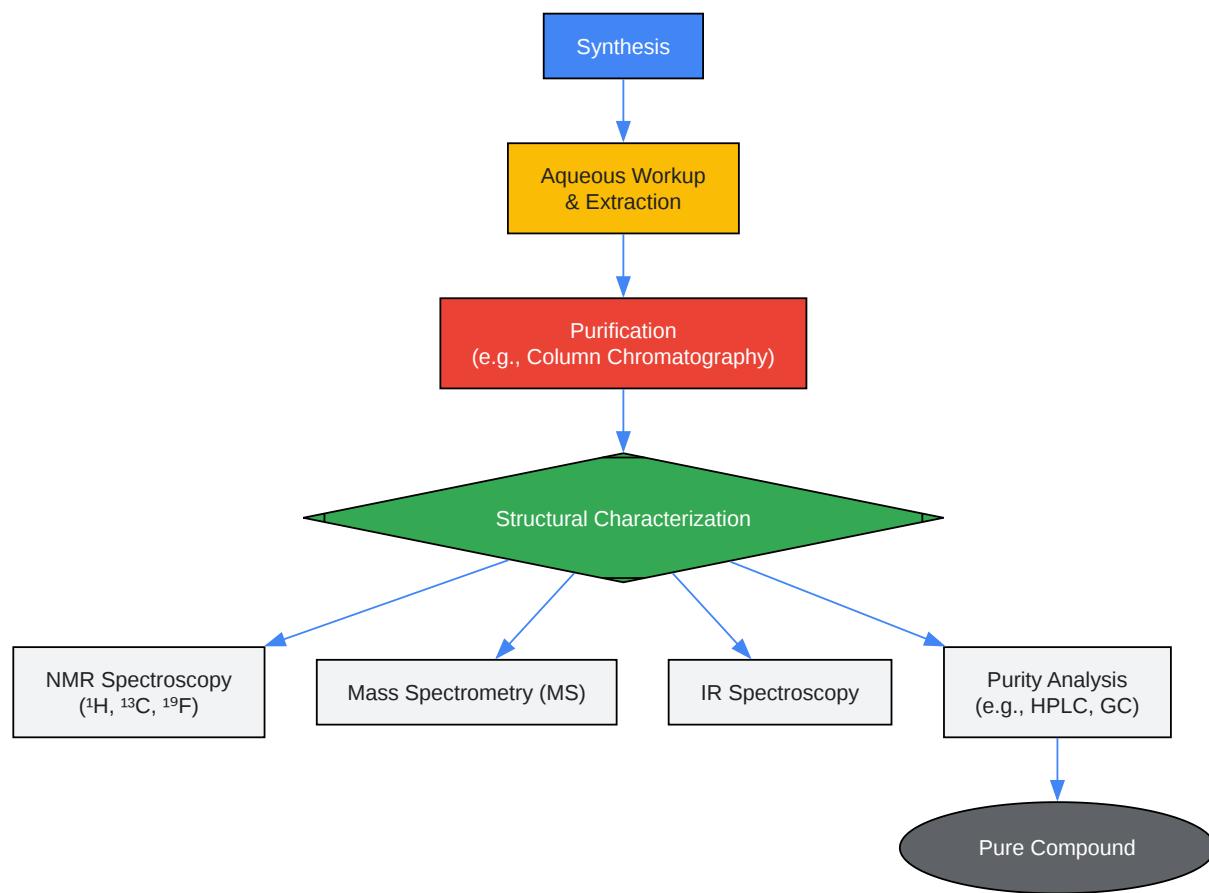
Synthesis and Reactivity

2-Ethoxy-6-fluorobenzonitrile is primarily used as a synthetic intermediate.^[1] Its structure, featuring an electron-withdrawing cyano group and a fluorine atom, makes it amenable to various organic transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.^[1] The principal synthetic routes to this compound are illustrated below.

[Click to download full resolution via product page](#)

Caption: Synthetic routes to **2-Ethoxy-6-fluorobenzonitrile**.

Experimental Protocols


Method 1: Williamson Ether Synthesis

This is a common and direct method for synthesizing **2-Ethoxy-6-fluorobenzonitrile**.^[1] The protocol involves the O-alkylation of 2-Fluoro-6-hydroxybenzonitrile.^[1]

- Reaction Setup: To a solution of 2-Fluoro-6-hydroxybenzonitrile in a polar aprotic solvent such as dimethylformamide (DMF), add a slight excess of a base, typically potassium carbonate (K_2CO_3).
- Addition of Alkylating Agent: Add bromoethane dropwise to the stirred mixture at room temperature.
- Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
- Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Workflow: Synthesis and Characterization

A typical workflow for the preparation and analysis of **2-Ethoxy-6-fluorobenzonitrile** is outlined below. This process ensures the synthesis of the target compound and confirms its identity and purity through various analytical techniques.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and analysis.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure of **2-Ethoxy-6-fluorobenzonitrile**. While full spectral data is not publicly available, the expected characteristics can be predicted based on its structure.

Table 3: Predicted Spectroscopic Features

Technique	Expected Features
¹ H NMR	Signals corresponding to the ethoxy group (a triplet and a quartet) and aromatic protons. The aromatic signals would show coupling to the fluorine atom.
¹³ C NMR	Resonances for the ethoxy carbons, the nitrile carbon, and the aromatic carbons. The aromatic carbon signals would exhibit C-F coupling.
¹⁹ F NMR	A single resonance for the fluorine atom, likely showing complex splitting due to coupling with neighboring aromatic protons. [1]
IR Spectroscopy	Characteristic absorption bands for the C≡N stretch (around 2230 cm ⁻¹), C-O-C ether linkage, and C-F bond.
Mass Spectrometry (EI-MS)	A molecular ion peak (M ⁺) is expected at an m/z of 165. [1] Common fragmentation pathways would likely involve the loss of an ethyl radical (•CH ₂ CH ₃) to form an ion at m/z 136, or the loss of ethylene (C ₂ H ₄). [1]

Safety and Handling

2-Ethoxy-6-fluorobenzonitrile is classified with the GHS signal word "Warning".[\[1\]](#)[\[2\]](#)

- Hazard Statements:

- H315: Causes skin irritation.[\[1\]](#)[\[2\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)[\[2\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)[\[2\]](#)

- Precautionary Measures:

- Handle only in a well-ventilated area.[[2](#)]
- Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[[1](#)]
- Avoid breathing dust or vapors.[[1](#)][[2](#)]

This product is intended for research and laboratory use only and is not for diagnostic or therapeutic use in humans or animals.[[1](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Ethoxy-6-fluorobenzonitrile|CAS 119584-73-5|98% [benchchem.com]
- 2. 119584-73-5 | 2-ETHOXY-6-FLUORO-BENZONITRILE, 98% [fluoromart.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. 119584-73-5|2-Ethoxy-6-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [2-Ethoxy-6-fluorobenzonitrile chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b050957#2-ethoxy-6-fluorobenzonitrile-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com